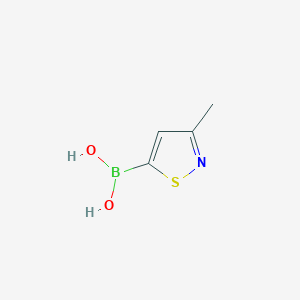

(3-Methyl-1,2-thiazol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

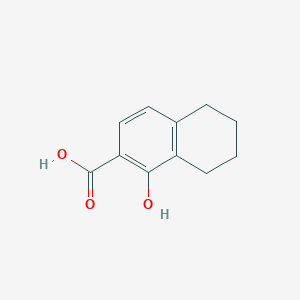

Overview

Description

Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Synthesis Analysis

Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .

Chemical Reactions Analysis

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . In addition to vitamin B1, the thiazole ring is found in epothilone .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Organic Synthesis and Catalysis

The utility of boronic acids, including variants like "(3-Methyl-1,2-thiazol-5-yl)boronic acid," is significant in organic synthesis. These compounds are pivotal in Suzuki cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. Such reactions facilitate the synthesis of various complex organic compounds, including natural products and polymers. For instance, the Suzuki-Miyaura cross-coupling reactions have been extensively studied for thiazoleboronic esters, showing the reactivity and utility of thiazole boronic acids in organic synthesis under microwave conditions, indicating potential relevance for (3-Methyl-1,2-thiazol-5-yl)boronic acid as well (Schnürch et al., 2010).

Materials Science

In materials science, boronic acids are used to engineer materials with dynamic and responsive properties. This is particularly evident in the design of fluorescent chemosensors and organic room-temperature phosphorescent (RTP) materials. Boronic acids can form reversible covalent complexes with diols, enabling the construction of sensors for detecting carbohydrates and other biologically relevant molecules. Additionally, cyclic esterification of aryl boronic acids with dihydric alcohols has been shown as an effective method for screening organic RTP and mechanoluminescent materials, suggesting that derivatives of (3-Methyl-1,2-thiazol-5-yl)boronic acid could be explored for similar applications (Zhang et al., 2018).

Development of Fluorescent Chemosensors

Boronic acids, through their ability to form cyclic esters with diols, serve as the foundation for developing fluorescent chemosensors. These sensors are crucial for detecting various biological and chemical substances, from carbohydrates to ions and hydrogen peroxide. The unique binding mechanism of boronic acids to diols underlies the sensitivity and selectivity of these sensors, making them valuable tools in biomedical research and diagnostics (Huang et al., 2012).

Safety And Hazards

properties

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-2-4(5(7)8)9-6-3/h2,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJJZPKBBGDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NS1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627439 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-thiazol-5-yl)boronic acid | |

CAS RN |

216971-00-5 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)